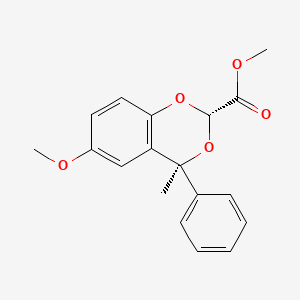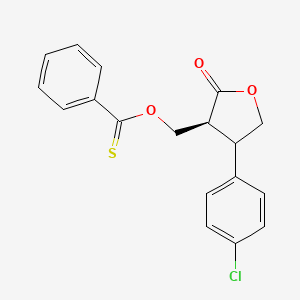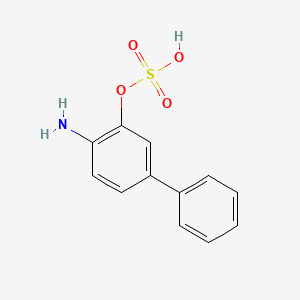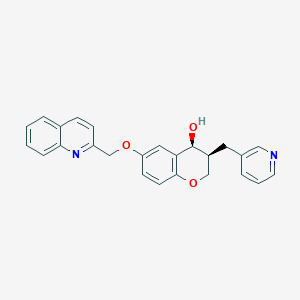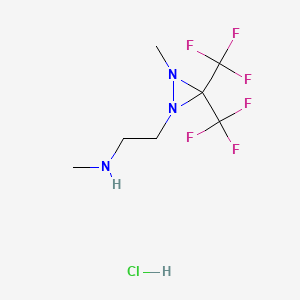
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride: is a synthetic organic compound characterized by its unique diaziridine ring structure and the presence of trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring is formed by the reaction of a suitable precursor, such as a diaziridine derivative, with N,N-dimethylamine under controlled conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a fluorination reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development: It is investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry:
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups and diaziridine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine: The parent compound without the monohydrochloride salt.
N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness: N,N-Dimethyl-3,3-bis(trifluoromethyl)-1-diaziridineethanamine monohydrochloride is unique due to its specific monohydrochloride salt form, which enhances its stability and solubility compared to its parent compound and other derivatives. This uniqueness makes it particularly valuable in applications requiring high stability and solubility.
Propriétés
Numéro CAS |
106036-82-2 |
|---|---|
Formule moléculaire |
C7H12ClF6N3 |
Poids moléculaire |
287.63 g/mol |
Nom IUPAC |
N-methyl-2-[2-methyl-3,3-bis(trifluoromethyl)diaziridin-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F6N3.ClH/c1-14-3-4-16-5(15(16)2,6(8,9)10)7(11,12)13;/h14H,3-4H2,1-2H3;1H |
Clé InChI |
SFRLVUWXBHWICN-UHFFFAOYSA-N |
SMILES canonique |
CNCCN1C(N1C)(C(F)(F)F)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


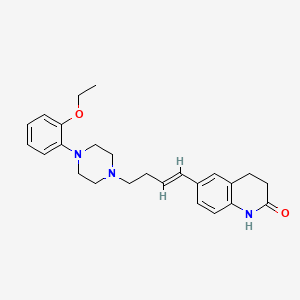
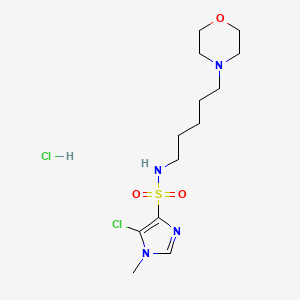
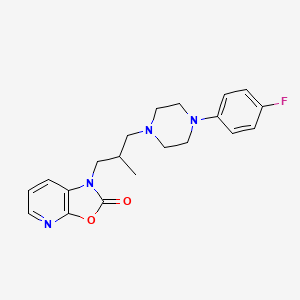
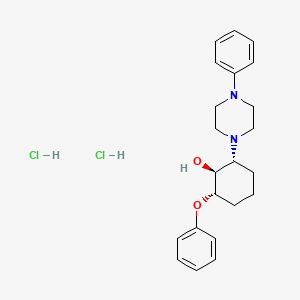
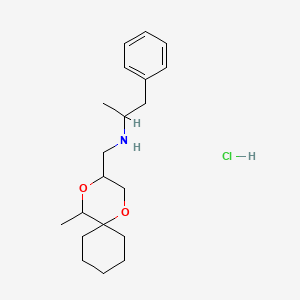
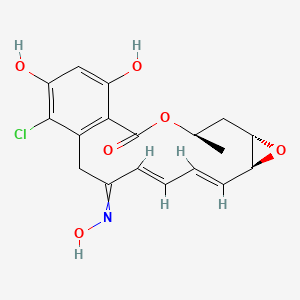
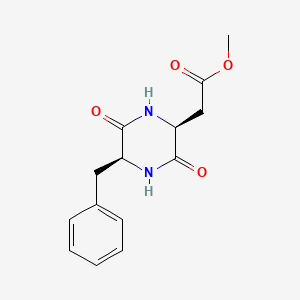

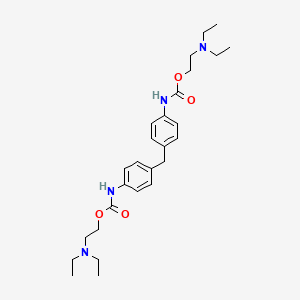
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
